(3-Chloroisoquinolin-7-yl)methanol
Description
(3-Chloroisoquinolin-7-yl)methanol is a distinct derivative of isoquinoline (B145761), a class of organic compounds that have garnered significant attention in academic and industrial research. Its specific substitution pattern—a chlorine atom at the 3-position and a methanol (B129727) group at the 7-position—suggests its potential as a versatile building block in the synthesis of more complex molecules.
Chemical Compound Properties
| Property | Value |
|---|---|
| CAS Number | 1820687-50-0 |
| Molecular Formula | C10H8ClNO |
| Molecular Weight | 193.63 g/mol |
| Synonyms | 3-Chloro-7-isoquinolinemethanol, 7-Isoquinolinemethanol, 3-chloro- |
The isoquinoline framework, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. cymitquimica.comchemicalbook.comorganic-chemistry.org This is due to its presence in a vast number of naturally occurring alkaloids and its ability to interact with a wide array of biological targets. nih.gov Isoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. nih.govwikipedia.org
Beyond pharmaceuticals, isoquinoline derivatives are also finding applications in materials science. Their unique electronic and photophysical properties make them suitable for the development of dyes, pigments, and functional organic materials. lookchem.com The versatility of the isoquinoline scaffold allows for the fine-tuning of its properties through the introduction of various substituents, making it a focal point of extensive research. nih.gov
The specific structure of this compound provides it with distinct chemical characteristics. The chlorine atom at the 3-position, a feature found in various bioactive molecules, can influence the electronic properties of the isoquinoline ring system and may serve as a handle for further chemical modifications through nucleophilic substitution or cross-coupling reactions. cymitquimica.com The methanol group at the 7-position offers a site for oxidation to an aldehyde or carboxylic acid, or for esterification, enabling the extension of the molecular framework.
While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structural motifs suggest its potential as a valuable intermediate in synthetic chemistry. The combination of a reactive chlorine atom and a modifiable methanol group makes it a promising precursor for the synthesis of libraries of substituted isoquinolines for screening in drug discovery programs and for the development of novel functional materials. The synthesis of such a compound could potentially be achieved through the reduction of a corresponding carboxylic acid, such as isoquinoline-7-carboxylic acid. nih.gov
The synthesis of substituted isoquinolines is a dynamic area of organic chemistry. organic-chemistry.org Classical methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions have long been employed for the construction of the isoquinoline core. wikipedia.org However, these methods can be limited by the need for specific starting materials and sometimes harsh reaction conditions.
Contemporary research focuses on the development of more versatile and efficient synthetic routes. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, for instance, have emerged as powerful tools for the functionalization of the isoquinoline nucleus. researchgate.net Furthermore, multicomponent reactions that allow for the construction of complex isoquinoline derivatives in a single step are gaining prominence. These modern synthetic strategies enable the rapid generation of diverse isoquinoline libraries, which are essential for exploring the full potential of this important class of compounds in various scientific disciplines. ambeed.com Research into the synthesis of related quinoline (B57606) derivatives, such as those with chloro- and methanol-substituents, highlights the ongoing interest in these types of structures for applications in medicinal chemistry, including the development of kinase inhibitors for cancer therapy. google.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-chloroisoquinolin-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-10-4-8-2-1-7(6-13)3-9(8)5-12-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOKSEZKMUBNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2C=C1CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801298676 | |
| Record name | 7-Isoquinolinemethanol, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801298676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820687-50-0 | |
| Record name | 7-Isoquinolinemethanol, 3-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820687-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Isoquinolinemethanol, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801298676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloroisoquinolin 7 Yl Methanol
Conventional Synthetic Pathways to 3-Chloroisoquinoline-7-yl Scaffolds
The construction of the isoquinoline (B145761) ring system is a cornerstone of heterocyclic chemistry, with several classical methods providing access to this important scaffold. The Bischler-Napieralski and Pomeranz-Fritsch reactions are two of the most established conventional pathways for synthesizing isoquinoline derivatives.
The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to form a 3,4-dihydroisoquinoline. frontierspecialtychemicals.comdurham.ac.ukthieme-connect.degoogle.com This intermediate can then be dehydrogenated to the corresponding isoquinoline. For the synthesis of a 7-substituted isoquinoline, the starting β-arylethylamide must possess the desired substituent at the appropriate position on the phenyl ring. The presence of electron-donating groups on the aromatic ring generally facilitates the cyclization. durham.ac.ukthieme-connect.de
The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. biosynth.comgoogle.combldpharm.com The choice of a substituted benzaldehyde would determine the substitution pattern on the benzene (B151609) ring of the resulting isoquinoline. This method offers the potential to prepare isoquinolines with substitution patterns that may be difficult to achieve through other routes. bldpharm.com
Following the formation of the isoquinoline or isoquinolone core, the introduction of the chloro group at the 3-position is typically achieved through treatment with a chlorinating agent. Phosphoryl chloride (POCl₃) is a commonly used reagent for this transformation, particularly in converting an isoquinolone to a 3-chloroisoquinoline (B97870). chemscene.com
| Reaction Name | Description | Key Reagents |
| Bischler-Napieralski Reaction | Intramolecular cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline. frontierspecialtychemicals.comdurham.ac.ukthieme-connect.degoogle.com | POCl₃, P₂O₅ frontierspecialtychemicals.comthieme-connect.de |
| Pomeranz-Fritsch Reaction | Acid-catalyzed cyclization of a benzalaminoacetal to an isoquinoline. biosynth.comgoogle.combldpharm.com | H₂SO₄, Lewis acids google.com |
Advanced Strategies in the Total Synthesis of (3-Chloroisoquinolin-7-yl)methanol
Modern synthetic chemistry offers more advanced and efficient strategies for the synthesis of complex heterocyclic compounds, including this compound. These methods often involve transition-metal-catalyzed reactions that allow for greater functional group tolerance and milder reaction conditions.
A plausible advanced approach to the target molecule would involve the synthesis of a suitable precursor, such as 7-chloroisoquinoline-3-carboxylic acid or its corresponding ester, followed by reduction to the primary alcohol. The synthesis of these precursors can be achieved through various modern catalytic methods. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to construct the isoquinoline skeleton or to introduce the substituent at the C7 position at a late stage of the synthesis.
Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as a powerful tool for the synthesis of highly substituted isoquinolines. durham.ac.uk These methods can offer high atom economy and regioselectivity. Similarly, copper-catalyzed reactions have been developed for the synthesis of functionalized isoquinolines and isoquinolin-1(2H)-ones. thieme-connect.de
A conceptual retrosynthetic analysis for this compound would likely disconnect the molecule at the C7-CH₂OH bond, leading back to a precursor such as 3-chloroisoquinoline-7-carbaldehyde (B1430390) or a carboxylic acid derivative. The aldehyde or carboxylic acid could then be synthesized from a 7-bromo-3-chloroisoquinoline (B1373799) via functional group interconversion, or built up from simpler starting materials using the aforementioned advanced cyclization strategies.
Catalytic Systems and Reagents in the Formation of this compound
The formation of this compound involves several key transformations, each potentially requiring specific catalytic systems and reagents.
For the construction of the isoquinoline ring via modern methods, various transition-metal catalysts are employed. Palladium catalysts are widely used in cross-coupling reactions, while rhodium and copper catalysts are prominent in C-H activation and annulation strategies for isoquinoline synthesis. frontierspecialtychemicals.comdurham.ac.ukthieme-connect.de
The chlorination of the isoquinolone precursor at the 3-position is typically achieved using reagents like phosphoryl chloride (POCl₃) or oxalyl chloride. chemscene.com
The final and crucial step is the reduction of the functional group at the C7 position. If the precursor is 3-chloroisoquinoline-7-carbaldehyde, common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used to afford the primary alcohol. If the precursor is 3-chloroisoquinoline-7-carboxylic acid or its ester, a more powerful reducing agent like LiAlH₄ would be required. Catalytic hydrogenation over a suitable catalyst (e.g., palladium on carbon) could also be a viable method for the reduction of the aldehyde, provided the chloro-substituent is stable under the reaction conditions.
| Reaction Step | Reagents/Catalysts |
| Isoquinoline Ring Formation (Modern) | Palladium, Rhodium, or Copper catalysts frontierspecialtychemicals.comdurham.ac.ukthieme-connect.de |
| Chlorination | Phosphoryl chloride (POCl₃), Oxalyl chloride chemscene.com |
| Reduction of Aldehyde | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) |
| Reduction of Carboxylic Acid/Ester | Lithium aluminum hydride (LiAlH₄) |
Considerations for Scalable Synthesis and Process Optimization
The transition from a laboratory-scale synthesis to a large-scale industrial process for this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.
Choice of Starting Materials: The cost, availability, and safety of the starting materials are of paramount importance. For a scalable synthesis, it is preferable to use readily available and inexpensive bulk chemicals.
Process Optimization: Each step of the synthesis must be optimized to maximize the yield and minimize the formation of byproducts. This involves fine-tuning reaction parameters such as temperature, pressure, reaction time, and solvent selection. The use of design of experiments (DoE) can be a valuable tool in this optimization process.
Catalyst Selection and Loading: In catalytic steps, the choice of catalyst is critical. An ideal catalyst should be highly active, selective, and robust. Minimizing the catalyst loading without compromising the reaction efficiency is a key goal to reduce costs, especially when using expensive precious metal catalysts. Catalyst recovery and recycling are also important considerations for a sustainable process.
Purification: The development of an efficient and scalable purification method is crucial. Crystallization is often the preferred method for large-scale purification due to its cost-effectiveness. Chromatographic methods, while useful at the lab scale, can be expensive and cumbersome for industrial production.
Safety and Environmental Impact: A thorough risk assessment must be conducted for each step of the synthesis. The use of hazardous reagents should be minimized or replaced with safer alternatives where possible. The environmental impact of the process, including solvent usage and waste generation, must also be considered and managed. The principles of green chemistry should guide the development of a scalable synthesis. The use of continuous flow chemistry can offer advantages in terms of safety, scalability, and process control for certain reactions. durham.ac.uk
Chemical Reactivity and Derivatization Studies of 3 Chloroisoquinolin 7 Yl Methanol
Substitution Reactions at the C-3 Chloro Position of the Isoquinoline (B145761) Ring
The chlorine atom at the C-3 position of the isoquinoline ring is susceptible to nucleophilic substitution, a common feature of chloro-substituted nitrogen heterocycles. This reactivity allows for the introduction of a wide range of functional groups, making it a key site for molecular derivatization.
Palladium-catalyzed cross-coupling reactions are particularly powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C-3 position. These reactions typically proceed under mild conditions with high functional group tolerance.
Table 1: Examples of C-3 Substitution Reactions
| Reaction Type | Reagents and Conditions | Product Type |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Na₂CO₃) | 3-Aryl/heteroaryl-isoquinolin-7-yl)methanol |
| Sonogashira Coupling | Terminal alkynes, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, base (e.g., Et₃N) | (3-Alkynylisoquinolin-7-yl)methanol |
| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst with specialized ligands (e.g., BINAP, Xantphos), base (e.g., NaOtBu) | (3-Amino-isoquinolin-7-yl)methanol derivatives |
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C-3 position of the isoquinoline and a variety of aryl or heteroaryl groups. nih.govlibretexts.org This reaction is instrumental in creating biaryl structures, which are common motifs in pharmacologically active compounds. The choice of palladium catalyst and base is crucial for achieving high yields and preventing side reactions.
The Sonogashira coupling provides a route to 3-alkynylisoquinolines by reacting the chloro-substituted starting material with a terminal alkyne. beilstein-journals.orgwikipedia.orgresearchgate.net These alkynyl derivatives are versatile intermediates that can undergo further transformations, such as cyclization reactions or conversion to other functional groups. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org
For the introduction of nitrogen-based nucleophiles, the Buchwald-Hartwig amination is a highly effective method. nih.govorganic-chemistry.org This palladium-catalyzed reaction allows for the formation of C-N bonds with a wide range of amines, including primary and secondary amines, anilines, and even ammonia (B1221849) equivalents. nih.gov The selection of the appropriate phosphine (B1218219) ligand for the palladium catalyst is critical for achieving efficient coupling. organic-chemistry.org
Transformations and Functionalizations of the C-7 Hydroxymethyl Group
The hydroxymethyl group at the C-7 position offers another site for diverse chemical modifications. This primary alcohol can undergo oxidation to form an aldehyde or a carboxylic acid, and it can also be converted into a good leaving group for subsequent substitution reactions.
Oxidation of the hydroxymethyl group can be achieved using a variety of oxidizing agents. Mild oxidation, for instance with manganese dioxide (MnO₂) or under Swern or Dess-Martin conditions, would be expected to yield 3-chloro-7-formylisoquinoline. More vigorous oxidation conditions, such as with potassium permanganate (B83412) (KMnO₄) or chromic acid, would likely lead to the formation of 3-chloroisoquinoline-7-carboxylic acid.
Conversion to a Leaving Group is a common strategy to facilitate nucleophilic substitution at the methylene (B1212753) carbon. The hydroxyl group can be transformed into a mesylate or tosylate by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine (B128534) or pyridine (B92270). nih.gov These sulfonate esters are excellent leaving groups and can be displaced by a variety of nucleophiles, such as halides, azides, cyanides, and thiols, to introduce new functionalities.
Table 2: Representative Transformations of the C-7 Hydroxymethyl Group
| Reaction Type | Reagents and Conditions | Product Type |
| Oxidation (Aldehyde) | MnO₂, CH₂Cl₂, rt | 3-Chloro-7-formylisoquinoline |
| Oxidation (Carboxylic Acid) | KMnO₄, base, heat | 3-Chloroisoquinoline-7-carboxylic acid |
| Mesylation | Methanesulfonyl chloride, Et₃N, CH₂Cl₂ | (3-Chloroisoquinolin-7-yl)methyl methanesulfonate |
| Tosylation | p-Toluenesulfonyl chloride, pyridine | (3-Chloroisoquinolin-7-yl)methyl p-toluenesulfonate |
| Halogenation | SOCl₂, PBr₃ | 7-(Chloromethyl)-3-chloroisoquinoline or 7-(Bromomethyl)-3-chloroisoquinoline |
Reactivity Modulations of the Isoquinoline Nitrogen Atom
The nitrogen atom in the isoquinoline ring is basic and nucleophilic, allowing for reactions such as N-alkylation and N-oxidation. These transformations can significantly alter the electronic properties and reactivity of the entire molecule.
N-Alkylation can be accomplished by treating (3-Chloroisoquinolin-7-yl)methanol with an alkyl halide. This reaction leads to the formation of a quaternary isoquinolinium salt. The resulting positive charge on the nitrogen atom further activates the ring towards nucleophilic attack, particularly at the C-1 position.
N-Oxidation with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid would yield the corresponding this compound N-oxide. researchgate.netresearchgate.net The formation of the N-oxide has several important consequences for the reactivity of the isoquinoline ring. It can activate the C-1 and C-3 positions towards nucleophilic attack and also facilitate certain electrophilic substitutions on the benzene (B151609) portion of the ring system. beilstein-journals.org
Stereochemical Aspects of Reactions Involving this compound
While this compound itself is achiral, stereocenters can be introduced through various reactions, making the study of stereochemical outcomes important. For example, if the hydroxymethyl group is oxidized to an aldehyde and then reacted with a chiral nucleophile, a chiral secondary alcohol can be formed. The stereoselectivity of such a reaction would depend on the nature of the nucleophile and the reaction conditions.
Applications of 3 Chloroisoquinolin 7 Yl Methanol in Complex Organic Synthesis
Role as a Crucial Building Block in Heterocyclic Synthesis
The inherent reactivity of the chloro- and hydroxymethyl-substituents on the isoquinoline (B145761) core makes (3-Chloroisoquinolin-7-yl)methanol a potent starting material for the synthesis of a variety of heterocyclic compounds. The chlorine atom at the 3-position is amenable to nucleophilic substitution and, more significantly, participates in a range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities, including aryl, alkyl, and alkynyl groups, thereby serving as a linchpin for the construction of more elaborate heterocyclic systems.
For instance, the hydroxyl group can be readily oxidized to the corresponding aldehyde, which can then participate in multicomponent reactions to afford complex quinoline (B57606) derivatives. rsc.org This approach offers a high degree of atom economy and allows for the rapid generation of molecular diversity from a single, readily accessible starting material. rsc.org
Utilization in the Construction of Polycyclic and Fused Ring Systems
The strategic placement of reactive handles in this compound facilitates its use in the synthesis of intricate polycyclic and fused ring systems. The chloro-substituent, in particular, serves as a key anchor point for annulation reactions, where additional rings are built onto the existing isoquinoline framework. Palladium-catalyzed reactions such as the Heck, Suzuki, and Sonogashira couplings are instrumental in this regard. wikipedia.orgnih.govrsc.org
For example, a Sonogashira coupling of this compound with a terminal alkyne would yield a 3-alkynylisoquinoline derivative. rsc.org Subsequent intramolecular cyclization, potentially triggered by the hydroxymethyl group or a derivative thereof, could lead to the formation of novel fused heterocyclic systems. Similarly, an intramolecular Heck reaction could be envisioned, where a tethered alkene moiety reacts with the C3-position to construct a new ring. libretexts.org The synthesis of benzo[a]quinolizidine systems from dihydroisoquinolines demonstrates the general principle of using isoquinoline-based synthons for creating fused polyheterocycles. nih.gov
Design and Synthesis of Novel Scaffolds for Chemical Libraries
The generation of chemical libraries populated with diverse and structurally unique molecules is a cornerstone of modern drug discovery and chemical biology. libretexts.org this compound provides an excellent starting point for the development of such libraries due to its capacity for divergent synthesis. The two distinct reactive sites—the chloro and hydroxymethyl groups—can be addressed sequentially or in tandem to generate a multitude of derivatives.
The chloro group can be subjected to a variety of palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents at the 3-position. The resulting products can then undergo further diversification through reactions at the 7-hydroxymethyl position. This could involve oxidation followed by reductive amination, esterification, or etherification to append different chemical moieties. This systematic variation of substituents at two distinct points on the isoquinoline scaffold allows for the creation of a large and diverse library of compounds from a single precursor, which is a highly desirable feature in library design. wikipedia.orgnih.gov
Contributions to the Development of New Synthetic Methodologies
The unique reactivity of this compound and its derivatives can also spur the development of novel synthetic methodologies. For example, the presence of both a nucleophilic hydroxyl group and an electrophilic chloro-substituted carbon on the same molecule could be exploited in the design of new tandem or cascade reactions.
Research into the chemoselective functionalization of this bifunctional molecule can lead to the refinement of existing reaction conditions and the discovery of new catalytic systems. For instance, developing conditions for a selective Suzuki-Miyaura coupling at the C3-position without affecting the hydroxymethyl group, or vice-versa, contributes to the broader understanding of catalyst and substrate control in cross-coupling chemistry. nih.govlibretexts.org The challenges associated with achieving high selectivity in such systems often drive innovation in ligand design and catalyst development.
Below is a table summarizing potential palladium-catalyzed cross-coupling reactions involving this compound, which are foundational to its application in complex organic synthesis.
| Reaction Type | Coupling Partner | Potential Product | Key Features | Reference(s) |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid/ester | 3-Aryl/heteroaryl-isoquinolin-7-yl)methanol | Forms C-C bonds, high functional group tolerance. | nih.govlibretexts.org |
| Heck Reaction | Alkene | (3-Vinylisoquinolin-7-yl)methanol | Forms C-C double bonds. | wikipedia.orglibretexts.orgbeilstein-journals.org |
| Sonogashira Coupling | Terminal alkyne | (3-Alkynylisoquinolin-7-yl)methanol | Forms C-C triple bonds, useful for further transformations. | rsc.orgnih.gov |
| Buchwald-Hartwig Amination | Amine | (3-Amino-isoquinolin-7-yl)methanol | Forms C-N bonds. | - |
| Stille Coupling | Organostannane | (3-Alkyl/Aryl-isoquinolin-7-yl)methanol | Versatile C-C bond formation. | - |
Medicinal Chemistry and Pharmaceutical Research Applications
Structure-Activity Relationship (SAR) Investigations on (3-Chloroisoquinolin-7-yl)methanol-Based Compounds
There are no published Structure-Activity Relationship (SAR) studies centered on derivatives of this compound. SAR studies are crucial for optimizing lead compounds, but without a series of synthesized and tested analogues of this specific molecule, no such analysis can be provided.
Exploration of this compound as a Precursor to Pharmacologically Active Isoquinoline (B145761) Analogues
While this compound is structurally positioned to serve as a precursor for more complex isoquinoline analogues, there is no available research documenting its use for this purpose in the synthesis of pharmacologically active compounds.
Computational Chemistry and Molecular Modeling for Drug Design Leveraging the Isoquinoline Scaffold
Computational studies and molecular modeling are powerful tools in modern drug discovery. However, no specific computational studies have been found that utilize the this compound scaffold for the design of new drug candidates.
Bioisosteric Replacements and Scaffold Hopping Strategies with this compound Derivatives
Bioisosteric replacement and scaffold hopping are common strategies in medicinal chemistry to improve the properties of a lead molecule. There is no literature available that describes the application of these strategies to derivatives of this compound.
Advanced Analytical Characterization Techniques for Research Materials
Spectroscopic Analysis in Elucidating Molecular Structure
Spectroscopic techniques are indispensable for probing the molecular structure of a compound by observing its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): This technique identifies the number of different types of protons, their electronic environment, and their proximity to other protons. For (3-Chloroisoquinolin-7-yl)methanol, one would expect to observe distinct signals for the aromatic protons on the isoquinoline (B145761) ring system, a singlet for the methanolic proton (which may be broad and exchangeable with D₂O), and a singlet for the methylene (B1212753) (-CH₂OH) protons. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be crucial in confirming the substitution pattern.
¹³C NMR (Carbon-13 NMR): This method provides a count of the number of unique carbon atoms in the molecule. The spectrum of this compound would show distinct signals for each of the nine carbon atoms of the isoquinoline core, plus the carbon of the methanol (B129727) substituent. The chemical shifts would be indicative of their electronic environment (e.g., aromatic, attached to chlorine, or attached to oxygen).
Advanced NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Technique | Atom | Exemplary Chemical Shift (δ, ppm) | Exemplary Multiplicity | Exemplary Coupling Constant (J, Hz) |
| ¹H NMR | Aromatic CHs | 7.5 - 8.5 | m (multiplet) | - |
| -CH₂OH | ~4.8 | s (singlet) | - | |
| -OH | ~2.5 (variable) | br s (broad singlet) | - | |
| ¹³C NMR | Aromatic C-Cl | ~150 | - | - |
| Aromatic C-H | 120 - 140 | - | - | |
| Aromatic C (quaternary) | 125 - 155 | - | - | |
| -CH₂OH | ~65 | - | - |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate mass measurement of the parent ion, allowing for the determination of the elemental composition of this compound. The expected exact mass would be calculated based on the atomic masses of its constituent elements (C₁₀H₈ClNO).
Fragmentation Pattern: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. For instance, the loss of the chloromethyl group or the entire methanol side chain could be expected, providing further evidence for the proposed structure.
Table 2: Representative Mass Spectrometry Data for this compound
| Technique | Parameter | Exemplary Value |
| HRMS (ESI-TOF) | Calculated [M+H]⁺ | 194.0367 |
| Found [M+H]⁺ | 194.0365 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key absorptions would include:
A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol group.
C-H stretching vibrations for the aromatic and methylene groups around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, characteristic of the isoquinoline ring.
A C-O stretching vibration around 1000-1260 cm⁻¹.
A C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like isoquinolines. The UV-Vis spectrum of this compound would be expected to show characteristic absorption maxima (λ_max) corresponding to the π-π* transitions of the aromatic system.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method would typically be developed using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The purity of this compound would be determined by integrating the peak area of the main component and any impurities, detected by a UV detector at a wavelength where the compound absorbs strongly.
Gas Chromatography (GC)
For volatile and thermally stable compounds, GC can be used for purity assessment. While this compound has a hydroxyl group that might reduce its volatility, it could potentially be analyzed by GC, possibly after derivatization to a more volatile silyl (B83357) ether. The compound would be passed through a capillary column, and its purity would be determined by the relative peak areas detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS).
Advanced Chiral Analysis Techniques
This compound is an achiral molecule as it does not possess a stereocenter and is not atropisomeric. Therefore, advanced chiral analysis techniques are not applicable for the characterization of this specific compound. However, if a chiral derivative were to be synthesized from this precursor, techniques such as chiral HPLC or chiral GC would be essential to separate and quantify the enantiomers.
Theoretical and Mechanistic Investigations of 3 Chloroisoquinolin 7 Yl Methanol
Quantum Chemical Calculations on Electronic Structure and Reactivity
Specific quantum chemical calculations detailing the electronic structure and reactivity of (3-Chloroisoquinolin-7-yl)methanol have not been published. However, the reactivity of the molecule can be inferred from the electronic properties of its constituent parts: the 3-chloroisoquinoline (B97870) core and the methanol (B129727) group at the 7-position.
The isoquinoline (B145761) ring is an aromatic heterocyclic system. The nitrogen atom is more electronegative than the carbon atoms, leading to a polarization of the ring system and influencing the electron density distribution. The presence of a chlorine atom at the 3-position, an electron-withdrawing group, further modulates the electronic landscape. This chlorine atom is expected to decrease the electron density at the position to which it is attached, making this site susceptible to nucleophilic attack under certain conditions.
The hydroxymethyl group (-CH₂OH) at the 7-position is primarily an electron-donating group by resonance (via the oxygen lone pairs) and weakly withdrawing by induction. Its main role in terms of reactivity is the ability of the hydroxyl group to act as a nucleophile or to be converted into a better leaving group for subsequent reactions.
A hypothetical molecular orbital analysis would likely show the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributed across the aromatic system. The LUMO would be expected to have significant contributions from the atoms of the pyridine (B92270) part of the isoquinoline ring, making it the primary site for nucleophilic attack.
Reaction Mechanism Elucidation for Synthetic Transformations Involving this compound
While no studies are dedicated solely to elucidating reaction mechanisms for this compound, its role as a reactant in multi-step syntheses provides insight into its chemical transformations. One of the key reactions involving similar chloro-substituted nitrogen heterocycles is nucleophilic aromatic substitution (SNAr).
For this compound, the chlorine atom at the 3-position is activated towards SNAr by the ring nitrogen. The mechanism involves the attack of a nucleophile at the carbon atom bearing the chlorine. This proceeds via a high-energy intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the heterocyclic ring. The subsequent departure of the chloride ion restores the aromaticity of the ring system.
Another significant transformation involves the methanol moiety. The hydroxyl group can be readily functionalized. For instance, it can undergo O-alkylation or be activated for nucleophilic substitution. A common reaction reported for analogous structures is the Mitsunobu reaction. researchgate.net In a typical Mitsunobu reaction, the alcohol is treated with triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). researchgate.net This converts the hydroxyl group into a good leaving group, allowing it to be displaced by a nucleophile.
Table 1: Plausible Synthetic Transformations and Mechanisms
| Reaction Type | Reactants | Reagents | Product Type | General Mechanism |
| Nucleophilic Aromatic Substitution (SNAr) | This compound, Nucleophile (e.g., R-NH₂) | Base | 3-Amino-isoquinolin-7-yl)methanol | Addition-elimination via Meisenheimer complex |
| Mitsunobu Reaction | This compound, Nucleophile (e.g., Phthalimide) | PPh₃, DEAD | (3-Chloro-7-(phthalimidomethyl)isoquinoline | Activation of OH group followed by SN2 displacement |
| Etherification (Williamson) | This compound, Alkyl halide (e.g., R-Br) | Base (e.g., NaH) | (3-Chloro-7-((alkoxy)methyl)isoquinoline | Deprotonation of OH followed by SN2 attack on alkyl halide |
Conformational Analysis and Molecular Dynamics Simulations
There are no specific molecular dynamics (MD) simulations or detailed conformational analyses for this compound in the published literature. Such studies are computationally intensive and are typically performed on molecules of significant biological interest, such as enzyme inhibitors or receptor ligands, rather than on synthetic intermediates.
A theoretical conformational analysis would focus on the rotation around the C7-CH₂ bond, which connects the hydroxymethyl group to the isoquinoline ring. The isoquinoline ring system itself is rigid and planar. The primary conformational flexibility arises from the orientation of the -CH₂OH substituent. The rotation around this bond would likely have a low energy barrier, allowing for multiple, rapidly interconverting conformers in solution. The preferred conformation would be influenced by steric interactions with the adjacent hydrogen atom on the ring and potential intramolecular hydrogen bonding, although the latter is unlikely to be geometrically favorable in this case.
MD simulations, if performed, could provide insights into the compound's behavior in different solvent environments. ed.ac.uk For instance, simulations in a protic solvent like water or methanol would show the formation of intermolecular hydrogen bonds between the solvent and the compound's hydroxyl group and ring nitrogen. ed.ac.ukunife.itnih.govpreprints.org These interactions govern the solubility and solvodynamic properties of the molecule.
Future Perspectives and Emerging Research Directions for 3 Chloroisoquinolin 7 Yl Methanol
Integration into Automated Synthesis and High-Throughput Experimentation
The evolution of chemical synthesis is rapidly moving towards automation and high-throughput methodologies to accelerate the discovery of new molecules with desired properties. Automated synthesis platforms, coupled with high-throughput experimentation (HTE), enable the rapid generation and screening of vast compound libraries. (3-Chloroisoquinolin-7-yl)methanol is an ideal candidate for integration into these workflows.
Its two distinct functional handles—the reactive chloro group at the C-3 position and the nucleophilic methanol (B129727) group at the C-7 position—allow for programmed, sequential, or parallel derivatization. This dual reactivity can be exploited by automated systems to generate a diverse array of analogues. For instance, the chlorine atom can be subjected to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, while the methanol group can be oxidized to an aldehyde for further elaboration or esterified to produce a range of esters.
The application of these automated techniques could generate large libraries of this compound derivatives. These libraries are invaluable for high-throughput screening campaigns in drug discovery to identify hits against new biological targets or in materials science to discover compounds with novel photophysical or electronic properties.
Sustainable and Green Chemistry Approaches in its Synthesis and Derivatization
Modern chemical synthesis places a strong emphasis on sustainability. The principles of green chemistry—reducing waste, using less hazardous materials, and improving energy efficiency—are increasingly guiding the development of new synthetic routes. acs.org While traditional methods for creating isoquinolines, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, are effective, they often involve harsh conditions and hazardous reagents. niscpr.res.in
Future research will undoubtedly focus on greener methods for the synthesis and derivatization of this compound. Key areas of development include:
Catalytic Systems: Employing reusable catalysts, such as a Ru(II)/PEG-400 system, which operates in a biodegradable solvent and allows for easy catalyst recycling. niscpr.res.in
Alternative Solvents: Replacing conventional volatile organic compounds with greener alternatives like water, supercritical CO2, or biodegradable solvents like polyethylene (B3416737) glycol (PEG). niscpr.res.in
Energy Efficiency: Utilizing microwave or ultrasound irradiation to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govijpsjournal.com
Atom Economy: Designing synthetic routes, such as one-pot or multicomponent reactions, that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.org
A visible-light-mediated radical cascade reaction using CO2 as a C1 source represents a modern, green approach to constructing complex isoquinoline (B145761) derivatives, a strategy that could be adapted for related structures. acs.org
| Approach | Traditional Method | Green Chemistry Alternative | Key Advantage |
|---|---|---|---|
| Catalysis & Solvents | Stoichiometric strong acids (e.g., H2SO4, PPA); hazardous solvents (e.g., toluene, xylene). | Reusable Ru(II) catalyst in biodegradable PEG-400. niscpr.res.in | Recyclability, reduced toxicity. |
| Energy Source | Prolonged heating at high temperatures. nih.gov | Microwave irradiation, ultrasonic energy. nih.govijpsjournal.com | Reduced reaction time, energy savings. |
| Reaction Design | Multi-step synthesis with intermediate isolation. nih.gov | One-pot multicomponent reactions. acs.org | Higher atom economy, less waste. |
| Reagents | Use of pre-activated or hazardous reagents. niscpr.res.in | Direct C-H activation or use of benign sources like CO2. niscpr.res.inacs.org | Increased safety, use of renewable feedstock. |
Potential for Applications Beyond Medicinal Chemistry
While the primary interest in many heterocyclic compounds lies in their pharmacological potential, the unique properties of the isoquinoline core lend themselves to a broader range of applications. wikipedia.org The exploration of this compound and its derivatives in fields beyond medicine is a promising future direction.
Known applications for the broader isoquinoline class include:
Corrosion Inhibitors: Organic compounds containing heteroatoms like nitrogen are effective at preventing metal corrosion. acs.org Isoquinoline derivatives have been shown to be effective in this regard, with their efficacy increasing with concentration. acs.org The specific structure of this compound could be tailored to enhance its adsorption onto metal surfaces.
Agrochemicals: Isoquinolines are used in the manufacturing of insecticides and fungicides. wikipedia.org Derivatization of the this compound core could lead to new agrochemicals with improved potency or novel modes of action.
Dyes and Pigments: The fused aromatic ring system of isoquinoline is a chromophore. Modifications to the core can tune its interaction with light, making its derivatives candidates for use as dyes and paints. wikipedia.org
Luminescent Materials: Certain dihydrothieno[2,3-c]isoquinoline derivatives have been studied for their fluorescent properties, suggesting potential use in sensors or optical displays. acs.org
The functional groups on this compound provide convenient points for chemical modification to optimize performance in these diverse applications.
Interdisciplinary Research Opportunities with Material Science and Nanotechnology
The intersection of organic chemistry with material science and nanotechnology offers fertile ground for innovation. The rigid, planar structure of the isoquinoline ring system makes this compound an attractive building block for constructing advanced functional materials.
Future research could explore its incorporation into:
Organic Electronics: The electron-rich aromatic system suggests potential for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The chloro- and methanol- groups can be used to tune the electronic properties (e.g., HOMO/LUMO levels) and influence solid-state packing.
Sensors: The nitrogen atom in the isoquinoline ring can act as a binding site for metal ions or other analytes. By attaching a fluorescent reporter group, derivatives of this compound could be developed as chemosensors. For example, platinum complexes of functionalized isoquinolines have been investigated as anion receptors. wikipedia.org
Nanomaterials: The molecule could be used to functionalize the surface of nanoparticles (e.g., gold, quantum dots), imparting specific properties such as improved solubility, biocompatibility, or the ability to target specific cells or tissues.
Metal-Organic Frameworks (MOFs): The methanol group could be converted into a carboxylic acid or other linking group, allowing the molecule to serve as an organic strut in the construction of porous MOFs for applications in gas storage, separation, or catalysis.
| Interdisciplinary Field | Potential Application of this compound Derivative | Key Structural Feature |
|---|---|---|
| Organic Electronics (OLEDs/OPVs) | Component of emissive or charge-transport layers. | Rigid, planar aromatic core. |
| Chemical Sensors | Fluorescent chemosensor for metal ions or anions. | Heterocyclic nitrogen atom for binding. wikipedia.org |
| Nanotechnology | Surface ligand for functionalizing nanoparticles. | Versatile functional groups for covalent attachment. |
| Porous Materials (MOFs) | Organic linker for creating porous frameworks. | Rigid structure and modifiable functional groups. |
Q & A
Q. What are the recommended synthetic routes for (3-Chloroisoquinolin-7-yl)methanol in laboratory settings?
- Methodological Answer : The synthesis typically involves chlorination of isoquinolin-7-ylmethanol precursors or cyclization of substituted intermediates. For example:
-
Chlorination : Use electrophilic chlorinating agents (e.g., SOCl₂, POCl₃) under reflux conditions. Monitor reaction progress via TLC.
-
Cyclization : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents before chlorination .
-
Purification : Column chromatography with silica gel and methanol/chloroform eluents is effective. Use recrystallization in ethanol for final purification .
Key Considerations :
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
-
NMR : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. DEPT-135 distinguishes CH₂ and CH₃ groups.
-
Mass Spectrometry (MS) : High-resolution ESI-TOF MS validates molecular formula.
-
IR : Identifies hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and aromatic C-Cl bonds (~550–850 cm⁻¹) .
-
XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities .
Validation : Cross-reference spectral data with computational simulations (e.g., DFT) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary temperature, solvent polarity, and catalyst loading. For example:
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 60–120°C | 80°C |
| Catalyst (Pd) | 1–5 mol% | 3 mol% |
| Solvent | DMF, THF, Toluene | Toluene |
- By-Product Analysis : Use HPLC-MS to identify impurities. Adjust reaction time to reduce dimerization .
Q. What strategies resolve contradictions in reported reaction mechanisms for the chlorination of isoquinolin-7-ylmethanol precursors?
- Methodological Answer :
-
Kinetic Studies : Compare rate constants under varying pH and solvent systems.
-
Isotopic Labeling : Use ³⁶Cl to trace chlorine incorporation pathways.
-
Computational Modeling : Apply DFT to compare activation energies of proposed pathways .
Case Study : Conflicting reports on chlorination regiochemistry were resolved via in-situ NMR monitoring, revealing solvent-dependent intermediates .
Contradiction Analysis
Q. How should researchers address discrepancies in the reported solubility of this compound?
- Methodological Answer :
- Standardized Protocols : Use shake-flask method with HPLC quantification. Example solubility
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Methanol | 25.3 ± 1.2 | 25 |
| DMSO | 48.7 ± 2.1 | 25 |
| Chloroform | 12.4 ± 0.8 | 25 |
-
Contradiction Source : Variability arises from crystallization solvents (e.g., residual DMSO skewing measurements). Pre-dry compounds under vacuum .
Recommendation : Report solvent history and drying methods in publications .
Stability and Storage
Q. What experimental designs are robust for assessing the stability of this compound under varying storage conditions?
- Methodological Answer :
-
Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks. Monitor via:
-
HPLC : Track degradation products (e.g., oxidation at C7-OH).
-
Optimal Storage : Store in amber vials under argon at -20°C. Desiccants (e.g., silica gel) prevent hydrolysis .
Functionalization and Applications
Q. How can the methanol group in this compound be functionalized for downstream applications?
- Methodological Answer :
-
Esterification : React with acyl chlorides (e.g., acetyl chloride) in pyridine.
-
Oxidation : Use MnO₂ to convert -CH₂OH to -COOH for metal coordination studies.
-
Protection : Temporarily silylate the hydroxyl group (e.g., TBSCl) during halogenation .
Application Example : The chlorinated scaffold serves as a kinase inhibitor precursor. Verify bioactivity via in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
